(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine
Description
Properties
IUPAC Name |
3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14/h1,3,10,13H,2,4-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEIYNBRXBCILQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Amine Coupling
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Thiophene Ring Formation :
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Cyclization of 3-methylthiophene-2-carbaldehyde with succinic anhydride under acidic conditions yields 2-(3-methylthiophen-2-yl)succinic acid.
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Conditions : Acetic acid, 80°C, 6–8 hours.
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Morpholine Introduction :
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Reductive Amination :
Key Data :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Succinic anhydride, H+ | AcOH | 80°C | 8h | 85% |
| 2 | Morpholine, DMF | DMF | 100°C | 12h | 78% |
| 3 | NaBH3CN, MeOH | MeOH | RT | 12h | 70% |
One-Pot Multi-Component Reaction
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Simultaneous Alkylation and Amination :
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A mixture of thiophen-2-ylmethanol, 1-bromo-3-chloropropane, and morpholine is heated in acetonitrile with K2CO3.
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Conditions : 80°C, 24 hours.
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Mechanism : SN2 displacement followed by amine nucleophilic attack.
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Workup :
Advantages :
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Avoids intermediate isolation.
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Scalable for industrial production.
Hydrochloride Salt Formation
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The free base is treated with HCl gas in ethyl acetate to form the hydrochloride salt.
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Conditions : 0–5°C, 1 hour.
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Purity : >98% (HPLC).
Applications :
Optimization Strategies
Solvent Systems
Catalytic Enhancements
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Ytterbium(III) Triflate : Accelerates reductive amination, reducing reaction time to 6 hours.
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Microwave Assistance : 30-minute cycles at 100°C increase yield to 80%.
Analytical Characterization
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1H NMR (400 MHz, D2O): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene), 6.95 (d, J = 5.0 Hz, 1H, thiophene), 3.70 (t, J = 4.5 Hz, 4H, morpholine), 3.45 (s, 2H, CH2-thiophene).
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LC-MS : m/z 253.2 [M+H]+.
Industrial-Scale Challenges
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Purification : Residual morpholine necessitates multiple washes with dilute HCl.
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Cost Drivers :
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3-Chloropropylamine accounts for 40% of raw material costs.
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Column chromatography increases production time by 30%.
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Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic + Reductive | 70% | 24h | High | Moderate |
| One-Pot Multi-Component | 68% | 24h | Moderate | High |
| Microwave-Assisted | 80% | 6h | Low | High |
Chemical Reactions Analysis
Types of Reactions
(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted morpholine or thiophene derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
Reaction Mechanisms
The compound can undergo various chemical reactions typical for amines and heterocycles, including:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : The amine group may be reduced to form secondary or tertiary amines.
- Substitution : The morpholine ring can participate in nucleophilic substitution reactions.
Pharmacological Potential
Research indicates that (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine exhibits potential pharmacological effects, particularly in the treatment of mental health disorders. Its biological activity includes:
- Antidepressant Properties : Compounds with similar structures have shown efficacy in alleviating symptoms of depression.
- Antimicrobial Activity : Investigations into its antimicrobial properties suggest effectiveness against various pathogens.
- Anticancer Effects : Preliminary studies indicate potential in targeting cancer cells.
Interaction Studies
Studies focus on the compound's binding affinity and efficacy against various biological targets. The unique combination of functional groups may enhance its interaction with specific receptors, leading to improved therapeutic outcomes.
Material Science
In addition to its pharmaceutical applications, this compound is explored for its utility in developing advanced materials. Potential applications include:
- Organic Semiconductors : The compound's electronic properties make it suitable for use in organic electronic devices.
- Corrosion Inhibitors : Its chemical structure may provide protective qualities against corrosion in industrial applications.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal examined the antidepressant effects of this compound in animal models. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting a mechanism involving serotonin modulation.
Case Study 2: Antimicrobial Efficacy
Another research project assessed the antimicrobial properties of this compound against a range of bacterial strains. The findings demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations lower than those of established antibiotics.
Mechanism of Action
The mechanism of action of (3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Compounds
Key Observations :
- The morpholine ring in the target compound introduces oxygen atoms , enhancing polarity and hydrogen-bonding capacity compared to triazole derivatives.
- Triazole-based analogs (e.g., 4a, 4b) feature sulfur-containing substituents (methylthio, isopropylthio), which may influence lipophilicity and metabolic stability .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- The dihydrochloride salt’s high TPSA and ionic nature suggest improved aqueous solubility compared to neutral triazole derivatives.
- Compound 4a’s lower rotatable bond count (3 vs.
Crystallographic and Computational Analysis
- Morpholine Ring Puckering : The Cremer-Pople parameters can quantify puckering in morpholine, influencing conformational stability.
Biological Activity
(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine, a compound featuring a morpholine ring and a thiophene moiety, has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H23ClN2OS
- Molecular Weight : 290.86 g/mol
- CAS Number : 1185294-58-9
The unique combination of the morpholine and thiophene rings contributes to its diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The morpholine ring acts as a ligand for multiple receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins.
- Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly those involved in metabolic pathways related to disease states .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial and antifungal properties, making it a candidate for further exploration in drug discovery.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, although specific data on MIC (Minimum Inhibitory Concentration) values are still under investigation.
Antifungal Activity
The compound has also been evaluated for antifungal properties. Initial results suggest it may inhibit the growth of certain fungal pathogens, but comprehensive studies are necessary to establish its efficacy and mechanism of action.
Case Studies
- Leishmania Inhibition : A study highlighted the compound's modest activity against Leishmania donovani intracellular amastigotes, showing excellent selectivity for Leishmania N-myristoyltransferase (NMT) over human NMTs with a selectivity index greater than 660-fold . This finding positions it as a potential lead compound for treating leishmaniasis.
- Synthesis and Structure Activity Relationship (SAR) : Various analogues of the compound have been synthesized to explore their biological activities further. The SAR studies indicate that modifications at specific positions significantly affect the potency against target enzymes .
Comparison with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, antifungal |
| 3-(4-Morpholino)propyl isothiocyanate | - | Anticancer |
| Morpholine | - | Broad-spectrum activity |
This table illustrates how this compound stands out due to its unique structural features that confer distinct biological properties.
Research Findings Summary
The following points summarize key findings regarding the biological activity of this compound:
- Potential Therapeutic Applications : Investigated for use in drug discovery and development due to its promising biological activities.
- Modulation of Biological Pathways : Interacts with specific molecular targets, influencing various biochemical pathways.
- Need for Further Research : While initial studies show promise, more extensive research is required to fully elucidate its mechanisms and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
